molecular formula C14H22Cl2N2 B1448282 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride CAS No. 1187927-49-6

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Cat. No. B1448282
M. Wt: 289.2 g/mol
InChI Key: DLCFKBJYCLAGNU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride is C14H22Cl2N2 . Its molecular weight is 289.25 . The InChI code for this compound is 1S/C14H20N2.2ClH/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16;;/h1-5,13-15H,6-11H2;2*1H .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine derivatives, including those related to the core structure of "2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride," are extensively used in medicinal chemistry. The versatility of the pyrrolidine ring, due to its sp3-hybridization and non-planarity, contributes significantly to the stereochemistry and three-dimensional (3D) coverage of molecules, enhancing target selectivity in bioactive compounds. Research indicates that pyrrolidine scaffolds are instrumental in designing new compounds for treating human diseases, highlighting the importance of stereochemistry in drug candidates' binding modes to proteins (Li Petri et al., 2021).

Synthetic Relevance of Pyridone Derivatives

3,4-Dihydro-2(1H)-pyridones, related to the pyridine component of the compound , serve as crucial intermediates in synthesizing a wide array of biologically active compounds. Their importance lies not only in their biological activity against various targets but also in their role as building blocks for synthesizing other relevant structures. The review by Chalán-Gualán et al. (2022) underscores the synthetic versatility and biological significance of these heterocycles, pointing to their potential in medicinal chemistry as precursors for developing vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal agents (Chalán-Gualán et al., 2022).

Catalytic Applications and Material Science

The synthesis and application of heterocyclic compounds, including pyrrolo[3,4-c]pyridine derivatives, often involve innovative catalytic methods. For instance, the development of hybrid catalysts for synthesizing pyrano[2,3-d]pyrimidine scaffolds showcases the role of organocatalysts, metal catalysts, and nanocatalysts in facilitating efficient multi-component reactions. This research highlights the adaptability of these catalysts in synthesizing structurally complex and biologically significant heterocycles, pointing towards their broader application in pharmaceutical synthesis and material science (Parmar et al., 2023).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2.2ClH/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16;;/h1-5,13-15H,6-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCFKBJYCLAGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CN(C2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride
Reactant of Route 2
2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride
Reactant of Route 3
2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride
Reactant of Route 4
2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride
Reactant of Route 5
2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride
Reactant of Route 6
2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride

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